molecular formula C22H30N2O5 B229403 3-[(3,4-DIMETHOXYPHENETHYL)(METHYL)AMINO]-N~1~-(3,5-DIMETHOXYPHENYL)PROPANAMIDE

3-[(3,4-DIMETHOXYPHENETHYL)(METHYL)AMINO]-N~1~-(3,5-DIMETHOXYPHENYL)PROPANAMIDE

Cat. No.: B229403
M. Wt: 402.5 g/mol
InChI Key: MEPNMLPHXXQASV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-3-[2-(3,4-dimethoxyphenyl)ethylamino]propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,5-dimethoxybenzaldehyde and 3,4-dimethoxyphenethylamine.

    Formation of Intermediate: The initial step involves the condensation of 3,5-dimethoxybenzaldehyde with 3,4-dimethoxyphenethylamine to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

    Acylation: The final step involves the acylation of the amine with propanoyl chloride to produce the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxyphenyl)-3-[2-(3,4-dimethoxyphenyl)ethylamino]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, alkoxide) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(3,5-dimethoxyphenyl)-3-[2-(3,4-dimethoxyphenyl)ethylamino]propanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-3-[2-(3,4-dimethoxyphenyl)ethylamino]propanamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, leading to modulation of cellular signaling pathways.

    Pathways: Influence on biochemical pathways, such as those involved in inflammation or pain perception.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethoxyphenyl)-3-[2-(3,5-dimethoxyphenyl)ethylamino]propanamide
  • N-(3,5-dimethoxyphenyl)-3-[2-(3,4-dimethoxyphenyl)ethylamino]propanamide

Uniqueness

N-(3,5-dimethoxyphenyl)-3-[2-(3,4-dimethoxyphenyl)ethylamino]propanamide is unique due to its specific substitution pattern on the phenyl rings and the presence of both methoxy and amino groups. This unique structure may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C22H30N2O5

Molecular Weight

402.5 g/mol

IUPAC Name

N-(3,5-dimethoxyphenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]propanamide

InChI

InChI=1S/C22H30N2O5/c1-24(10-8-16-6-7-20(28-4)21(12-16)29-5)11-9-22(25)23-17-13-18(26-2)15-19(14-17)27-3/h6-7,12-15H,8-11H2,1-5H3,(H,23,25)

InChI Key

MEPNMLPHXXQASV-UHFFFAOYSA-N

SMILES

CN(CCC1=CC(=C(C=C1)OC)OC)CCC(=O)NC2=CC(=CC(=C2)OC)OC

Canonical SMILES

CN(CCC1=CC(=C(C=C1)OC)OC)CCC(=O)NC2=CC(=CC(=C2)OC)OC

Origin of Product

United States

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